3-(4-Fluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
3-(4-Fluorobutyl)bicyclo[111]pentane-1-carboxylic acid is a synthetic organic compound characterized by a bicyclo[111]pentane core structure with a 4-fluorobutyl substituent at the third position and a carboxylic acid group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through the reaction of [1.1.1]propellane with suitable reagents to introduce the desired substituents.
Introduction of the 4-fluorobutyl group: This step involves the alkylation of the bicyclo[1.1.1]pentane core with a 4-fluorobutyl halide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or other functional groups.
Substitution: The fluorine atom in the 4-fluorobutyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products
Oxidation: Oxidized derivatives of the carboxylic acid group.
Reduction: Reduced forms of the carboxylic acid group, such as alcohols.
Substitution: Substituted derivatives of the 4-fluorobutyl group.
Scientific Research Applications
3-(4-Fluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, potentially leading to the development of new pharmaceuticals.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties.
Chemical Biology: It can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 3-(4-Fluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bicyclo[1.1.1]pentane core provides a rigid scaffold that can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4,4,4-Trifluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- 3-(4-Chlorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- 3-(4-Bromobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Uniqueness
3-(4-Fluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of the fluorine atom in the 4-fluorobutyl group, which can impart distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in drug design and development.
Properties
IUPAC Name |
3-(4-fluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FO2/c11-4-2-1-3-9-5-10(6-9,7-9)8(12)13/h1-7H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHPKIZPYFJNBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)CCCCF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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